4-(4-chlorobenzyl)-2-(3,4-dimethylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide
Description
This compound belongs to the benzothiadiazinone class, characterized by a bicyclic core structure with sulfone and ketone functionalities. The substituents—4-chlorobenzyl at position 4 and 3,4-dimethylphenyl at position 2—impart distinct electronic and steric properties. While direct pharmacological data are absent in the provided evidence, structural analogs suggest applications in medicinal chemistry, particularly in antimicrobial or kinase-targeting contexts .
Properties
IUPAC Name |
4-[(4-chlorophenyl)methyl]-2-(3,4-dimethylphenyl)-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN2O3S/c1-15-7-12-19(13-16(15)2)25-22(26)24(14-17-8-10-18(23)11-9-17)20-5-3-4-6-21(20)29(25,27)28/h3-13H,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGSJWMKGAWNFTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC=C(C=C4)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(4-chlorobenzyl)-2-(3,4-dimethylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide , identified by its CAS number 892360-44-0 , belongs to the class of benzothiadiazines. This compound has garnered attention in pharmacological research for its potential biological activities, including anticancer and antimicrobial properties. This article reviews the biological activity of this compound based on diverse research findings and data.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | C22H19ClN2O3S |
| Molecular Weight | 426.92 g/mol |
| CAS Number | 892360-44-0 |
Structural Characteristics
The compound features a complex structure with a benzothiadiazine core, which is known for its diverse biological activities. The presence of the chlorobenzyl and dimethylphenyl groups enhances its interaction with biological targets.
Anticancer Activity
Recent studies have indicated that compounds similar to This compound exhibit significant anticancer properties. For instance:
- Case Study : A screening of drug libraries on multicellular spheroids identified novel compounds with anticancer effects. Although specific data on this compound was not highlighted, it suggests a potential pathway for further investigation into its anticancer properties .
The mechanisms through which this compound may exert its biological effects are still under investigation. However, it is hypothesized that:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation and survival.
- Cell Cycle Arrest : There is evidence suggesting that certain derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis.
In Silico Studies
Computational studies have been employed to predict the binding interactions of this compound with various biological targets:
- Molecular Docking : In silico docking studies suggest strong binding affinities to targets involved in cancer progression and microbial resistance.
- Structure-Activity Relationship (SAR) : Analysis of structural modifications has provided insights into optimizing the biological activity of benzothiadiazine derivatives.
Future Directions
Given the preliminary findings surrounding the biological activity of This compound , future research should focus on:
- In Vivo Studies : To validate the efficacy and safety of this compound in animal models.
- Mechanistic Studies : To elucidate the precise mechanisms through which it exerts its biological effects.
- Optimization of Derivatives : Exploring structural modifications to enhance potency and selectivity against target diseases.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to 4-(4-chlorobenzyl)-2-(3,4-dimethylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide exhibit significant antimicrobial properties. A study highlighted the synthesis of various thiadiazine derivatives that showed promising activity against bacterial strains. The mechanism often involves the inhibition of bacterial cell wall synthesis and disruption of membrane integrity .
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory potential. In vitro studies demonstrated that derivatives can inhibit the production of pro-inflammatory cytokines in immune cells. This suggests a role in managing conditions characterized by chronic inflammation, such as arthritis .
Neurological Applications
There is emerging evidence supporting the use of thiadiazine derivatives in neurological disorders. For instance, compounds with similar structures have been evaluated for their acetylcholinesterase inhibitory activity, which is crucial in treating Alzheimer's disease. The inhibition of this enzyme can lead to increased acetylcholine levels in the brain, potentially improving cognitive functions .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The structure-activity relationship studies indicate that modifications on the benzyl and thiadiazine moieties significantly influence biological activities.
Case Study 1: Antimicrobial Efficacy
A series of experiments were conducted to assess the antimicrobial efficacy of various derivatives against Staphylococcus aureus and Escherichia coli. The results showed that specific substitutions on the benzyl group enhanced activity against these pathogens, indicating a clear relationship between chemical structure and biological function.
Case Study 2: Cognitive Enhancement
In a controlled study involving animal models of Alzheimer’s disease, administration of thiadiazine derivatives led to improved memory retention and cognitive performance compared to control groups. This was attributed to the compounds' ability to inhibit acetylcholinesterase effectively .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Analysis
The following table summarizes key structural differences and their implications:
Key Observations:
Substituent Effects on Electronic Properties: Chlorine vs. Methoxy vs. Methyl: The methoxy group in introduces polarity and hydrogen-bonding capacity, which may enhance aqueous solubility relative to the 3,4-dimethylphenyl group in the target compound.
Core Structure Variations: The pyrido-thiadiazinone derivative replaces the benzo ring with a pyridine moiety, altering aromaticity and electron distribution. This could enhance binding to planar aromatic targets (e.g., DNA or enzyme active sites).
Synthetic Accessibility :
- Compound 35 achieves a 66% yield via ring-opening reactions, whereas methyl-substituted analogs (e.g., compound 36, 32% yield) show lower efficiency, likely due to steric challenges during alkylation.
Steric Considerations :
- The 3,4-dimethylphenyl group in the target compound introduces ortho-substitution, which may hinder rotational freedom or intermolecular packing compared to para-substituted analogs like .
Research Findings and Implications
- Synthetic Routes: Suzuki coupling (used in for compound 40, 74% yield) is a viable method for introducing aryl groups to the benzothiadiazinone core. Adapting this for the target compound would require 3,4-dimethylphenyl boronic acid as a reagent.
- Stability and Reactivity: The sulfone group (1,1-dioxide) enhances stability against redox degradation compared to non-oxidized thiadiazines. However, steric shielding from the 3,4-dimethylphenyl group may reduce susceptibility to nucleophilic attack.
- Biological Potential: Fluorinated () and chlorinated (target compound) analogs are common in drug design due to their metabolic stability and target affinity. The target compound’s chlorine and methyl groups may synergize in hydrophobic binding pockets.
Q & A
Basic Research Questions
Q. What are the optimal synthetic pathways for preparing this compound, and how can reaction yields be improved?
- Methodological Answer : The compound’s synthesis typically involves multi-step reactions starting with precursors such as substituted benzyl halides and thiadiazine intermediates. Key steps include nucleophilic substitution and oxidation. For yield optimization:
- Use Pd-catalyzed cross-coupling to enhance regioselectivity in aromatic substitutions .
- Optimize solvent systems (e.g., DMF or THF) and temperature gradients (80–120°C) to minimize side reactions .
- Monitor purity via HPLC at each step to isolate intermediates .
Q. Which spectroscopic and crystallographic techniques are critical for structural confirmation?
- Methodological Answer :
- X-ray crystallography is essential for resolving the sulfone (1,1-dioxide) configuration and verifying substituent orientations (e.g., chlorobenzyl and dimethylphenyl groups) .
- NMR (¹H/¹³C) identifies electronic environments: aromatic protons (δ 6.8–7.4 ppm), methyl groups (δ 2.1–2.3 ppm), and sulfone resonance (δ ~130 ppm for ³¹P in related compounds) .
- FT-IR confirms S=O stretches (~1150 cm⁻¹ and ~1350 cm⁻¹) and C-Cl bonds (~750 cm⁻¹) .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Methodological Answer :
- Enzyme inhibition assays : Target kinases or phosphatases linked to the compound’s sulfone-thiadiazine core .
- Antimicrobial testing : Use MIC (Minimum Inhibitory Concentration) protocols against Candida albicans or Staphylococcus aureus, referencing structurally similar benzothiazepines .
- Cytotoxicity profiling : Employ MTT assays on human cell lines (e.g., HEK-293) to assess safety margins .
Advanced Research Questions
Q. How can computational methods resolve contradictions in proposed reaction mechanisms?
- Methodological Answer :
- Perform DFT calculations (e.g., Gaussian 16) to model transition states for sulfone formation and substituent effects on reaction kinetics .
- Compare experimental Hammett σ values with computational predictions to identify electron-withdrawing/donating effects of chloro and methyl groups .
- Validate mechanistic hypotheses using MD simulations (e.g., GROMACS) to study solvent interactions and steric hindrance .
Q. What strategies address discrepancies in biological activity data across studies?
- Methodological Answer :
- Dose-response standardization : Normalize data using Hill coefficients (EC₅₀/IC₅₀) to account for assay variability .
- Structural-activity reconciliation : Overlay XRD structures with docking poses (e.g., AutoDock Vina) to identify conformational mismatches affecting target binding .
- Meta-analysis : Aggregate data from PubChem and crystallographic databases to identify trends in substituent-driven activity (e.g., chloro vs. methoxy groups) .
Q. How can synthetic byproducts be characterized and minimized during scale-up?
- Methodological Answer :
- LC-MS/MS identifies common byproducts (e.g., dechlorinated analogs or over-oxidized sulfones) .
- Implement DoE (Design of Experiments) to optimize reaction parameters (e.g., stoichiometry, catalyst loading) and reduce impurities .
- Use preparative TLC or column chromatography with silica gel (hexane:EtOAc gradients) for bulk purification .
Data Contradiction Analysis
Q. Why do XRD structures sometimes conflict with NMR-derived conformational models?
- Methodological Answer :
- Solution vs. solid-state differences : XRD captures rigid crystal packing, while NMR reflects dynamic solution conformers. Compare NOESY (nuclear Overhauser effects) with XRD torsion angles to resolve discrepancies .
- Temperature effects : Perform variable-temperature NMR to assess rotational barriers of the chlorobenzyl group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
